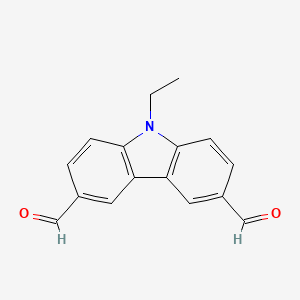
9-ethyl-9H-carbazole-3,6-dicarbaldehyde
Cat. No. B1599106
M. Wt: 251.28 g/mol
InChI Key: YUYGLHDPWGWFQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07351508B2
Procedure details


Dimethylformamide (DMF, 271 ml, 3.5 mol, obtained from Aldrich, Milwaukee, Wis.) was added to a 1-liter 3-neck round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The contents were cooled in a salt/ice bath. When the temperature inside the flask reached 0° C., 326 ml of POCl3 (3.5 mol) was slowly added. During the addition of POCl3, the temperature inside the flask was not allowed to rise above 5° C. After the addition of POCl3 was completed, the reaction mixture was allowed to warm to room temperature. After the flask warmed to room temperature, N-ethylcarbazole (93 g, obtained from Aldrich) in 70 ml of DMF was added, and then the flask was heated to 90° C. for 24 hours using a heating mantle. Next, the reaction mixture was cooled to room temperature and the reaction mixture was added slowly to a cooled 4.5 liter beaker containing a solution comprising 820 g of sodium acetate dissolved in 2 liters of water. The beaker was cooled in an ice bath and stirred for 3 hours. The brownish solid obtained was filtered and washed repeatedly with water, followed by a small amount of ethanol (50 ml). After washing, the resulting product was recrystallized once from toluene using activated charcoal and dried under vacuum in an oven heated at 70° C. for 6 hours to obtain 55 g (46% yield) of N-ethyl-3,6-diformylcarbazole. The 1H-NMR spectrum (250 MHz) of the product in CDCl3 was characterized by the following chemical shifts (δ, ppm): 10.12 (s, 2H); 8.63 (s, 2H); 8.07 (d, 2H); 7.53 (d, 2H); 4.45 (m, 2H); 1.53 (t, 3H).








Yield
46%
Identifiers


|
REACTION_CXSMILES
|
O=P(Cl)(Cl)Cl.[CH2:6]([N:8]1[C:20]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH3:7].[C:21]([O-:24])(=O)C.[Na+].CN(C)[CH:28]=[O:29]>O>[CH2:6]([N:8]1[C:20]2[CH:19]=[CH:18][C:17]([CH:28]=[O:29])=[CH:16][C:15]=2[C:14]2[C:9]1=[CH:10][CH:11]=[C:12]([CH:21]=[O:24])[CH:13]=2)[CH3:7] |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
326 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
93 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Five
|
Name
|
|
|
Quantity
|
820 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
271 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Seven
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The contents were cooled in a salt/ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
reached 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise above 5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the flask warmed to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the flask was heated to 90° C. for 24 hours
|
|
Duration
|
24 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Next, the reaction mixture was cooled to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture was added slowly to a cooled 4.5 liter beaker
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing a solution
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The beaker was cooled in an ice bath
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The brownish solid obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed repeatedly with water
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting product was recrystallized once from toluene using activated charcoal
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum in an oven
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated at 70° C. for 6 hours
|
|
Duration
|
6 h
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 55 g | |
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
